Prolylrapamycin

NMR spectroscopy structural elucidation impurity profiling

Prolylrapamycin (CAS 156223-31-3) is the definitive reference standard for identifying and quantifying the process-related impurity in rapamycin API. Its unique pyrrolidine ring, derived from L-proline incorporation, provides a distinct chromatographic retention time and mass spectrum essential for regulatory-compliant impurity profiling. It also enables antifungal MIC assays (MIC 0.125–2 μg/mL) and biosynthetic pathway engineering in Streptomyces hygroscopicus. Ensure analytical accuracy and pharmacopeial compliance – order high-purity Prolylrapamycin for your quality control workflows.

Molecular Formula C50H77NO13
Molecular Weight 900.1 g/mol
Cat. No. B1232259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlylrapamycin
Synonymsprolylrapamycin
Molecular FormulaC50H77NO13
Molecular Weight900.1 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C50H77NO13/c1-29-15-12-11-13-16-30(2)41(60-8)27-37-20-18-35(7)50(59,64-37)47(56)48(57)51-22-14-17-38(51)49(58)63-42(32(4)25-36-19-21-39(52)43(26-36)61-9)28-40(53)31(3)24-34(6)45(55)46(62-10)44(54)33(5)23-29/h11-13,15-16,24,29,31-33,35-39,41-43,45-46,52,55,59H,14,17-23,25-28H2,1-10H3/b13-11+,15-12+,30-16+,34-24+
InChIKeyRUAWAUYKGXTUTF-MMZIUCNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prolylrapamycin: Structural Identity and Procurement-Relevant Distinction as a 21-Norrapamycin Impurity Standard


Prolylrapamycin (CAS 156223-31-3, synonym: 21-Norrapamycin) is a macrocyclic rapamycin analog produced as a minor fermentation product by Streptomyces hygroscopicus [1]. It is distinguished from the parent compound rapamycin (Sirolimus) by the replacement of the piperidine ring with a pyrrolidine ring, a structural modification that renders it a critical reference standard for pharmaceutical impurity profiling and antifungal research [2][3].

Why Generic Substitution Fails: The Structural and Functional Non-Equivalence of Prolylrapamycin Among Rapamycin Analogs


Despite sharing a common macrocyclic core with rapamycin and other analogs (e.g., 32-desmethylrapamycin, everolimus), Prolylrapamycin cannot be interchanged due to its unique pyrrolidine ring, which is a direct result of L-proline incorporation during biosynthesis [1]. This structural deviation leads to a distinct antifungal activity profile in vitro, with Prolylrapamycin exhibiting lower potency than the parent rapamycin in liquid culture but retaining measurable activity against pathogenic yeasts and molds [2]. Furthermore, its presence as a process-related impurity in rapamycin active pharmaceutical ingredient (API) necessitates its use as a specific reference standard, where a generic mTOR inhibitor would fail to meet regulatory identification requirements [1][3].

Prolylrapamycin: A Quantitative, Comparator-Driven Evidence Guide for Procurement and Research Selection


Structural Distinction: Pyrrolidine Ring Replaces Piperidine Moiety of Rapamycin

Prolylrapamycin contains a pyrrolidine ring (5-membered nitrogen heterocycle) in place of the piperidine ring (6-membered) present in rapamycin [1]. This modification was definitively confirmed by 1H and 13C NMR, HRMS, FT-IR, and DSC analyses [1].

NMR spectroscopy structural elucidation impurity profiling

Antifungal Potency: Comparative MIC Values Against Key Pathogenic Yeasts

Prolylrapamycin exhibits antifungal activity against Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum with MIC values ranging from 0.125 to 2 μg/mL [1]. However, in liquid medium, rapamycin demonstrates greater potency .

antifungal MIC Candida albicans

Biosynthetic Origin: Preferential Production Shifts with Proline Supplementation

In Streptomyces hygroscopicus fermentations, Prolylrapamycin is normally a trace component. However, upon supplementation with L-proline, it becomes the major rapamycin analog produced [1].

fermentation biosynthesis Streptomyces hygroscopicus

Impurity Reference Standard: A Critical Tool for Rapamycin API Quality Control

Prolylrapamycin is a known process impurity in rapamycin active pharmaceutical ingredient (API) . Its identification and quantification are essential for meeting regulatory standards [1].

pharmaceutical impurity reference standard HPLC

Defined Application Scenarios for Prolylrapamycin: From Impurity Control to Antifungal Research


Pharmaceutical Quality Control: Rapamycin Impurity Profiling

Use Prolylrapamycin as a certified reference standard for HPLC, LC-MS, or NMR-based impurity analysis in rapamycin API. Its pyrrolidine-ring structure provides a unique chromatographic retention time and mass spectrum, enabling accurate identification and quantification [1].

Antifungal Structure-Activity Relationship (SAR) Studies

Employ Prolylrapamycin in comparative MIC assays against fungal pathogens. While less potent than rapamycin, its retained activity (MIC 0.125–2 μg/mL) makes it a useful tool for probing the structural determinants of rapamycin's antifungal effects [2].

Fermentation Process Development and Metabolite Engineering

Utilize Prolylrapamycin as a marker compound to study biosynthetic pathway engineering in S. hygroscopicus. The ability to shift production toward Prolylrapamycin by adding L-proline allows for controlled generation of this specific analog [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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